Sulfadimethoxine-13C6
Overview
Description
Sulfadimethoxine-13C6 is a labeled form of Sulfadimethoxine, a sulfonamide antibiotic. This compound is used primarily in scientific research as a tracer due to its stable carbon isotope labeling. Sulfadimethoxine itself is known for its broad-spectrum antibacterial properties and is used to treat various infections, particularly in veterinary medicine .
Mechanism of Action
- By inhibiting dihydropteroate synthase, Sulfadimethoxine disrupts folic acid production, leading to impaired nucleic acid synthesis and bacterial growth inhibition .
- Without sufficient folic acid, bacteria cannot produce essential nucleotides, leading to their growth inhibition .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sulfadimethoxine-13C6 involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfadimethoxine-13C6 involves the incorporation of carbon-13 isotopes into the Sulfadimethoxine molecule. This process typically starts with the preparation of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The exact synthetic route can vary, but it generally involves the following steps:
Preparation of Labeled Intermediates: Carbon-13 labeled precursors are synthesized.
Formation of Sulfonamide Structure: The labeled intermediates are reacted with appropriate reagents to form the sulfonamide structure.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of labeled intermediates are prepared.
Reaction Optimization: Reaction conditions are optimized for large-scale production to ensure high yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sulfadimethoxine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring in this compound can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Sulfadimethoxine-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of sulfonamide antibiotics.
Biology: Employed in studies to understand the interaction of sulfonamides with biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and elimination of sulfonamide antibiotics in the body.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfadiazine: Used to treat a variety of bacterial infections, particularly in combination with other antibiotics.
Sulfapyridine: Employed in the treatment of dermatitis herpetiformis and other bacterial infections.
Uniqueness of Sulfadimethoxine-13C6
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The carbon-13 labeling allows for precise tracking and quantification in various studies, providing insights into the pharmacokinetics, metabolism, and environmental impact of sulfonamide antibiotics .
Properties
IUPAC Name |
4-amino-N-(2,6-dimethoxypyrimidin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3+1,4+1,5+1,6+1,8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORFUFYDOWNEF-CICUYXHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334378-48-1 | |
Record name | 1334378-48-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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